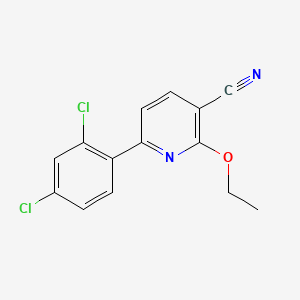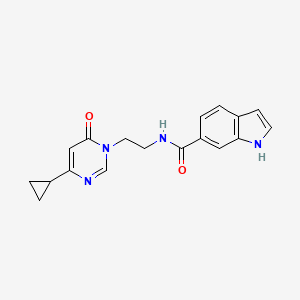![molecular formula C21H24FN5O2 B2548737 3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938761-35-4](/img/structure/B2548737.png)
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . It has been studied for its potential applications in the field of pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives . The process also involves the use of high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
This compound has been evaluated for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as IR and NMR . The molecular weight of the compound is 433.5 g/mol .科学的研究の応用
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with structural similarities to "3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", have been synthesized and evaluated for their biological activity. These compounds have shown potential as antidepressant agents, with specific compounds demonstrating promising results in preliminary pharmacological in vivo studies, such as forced swim tests in mice. This highlights the compound's potential application in the development of new treatments for mood disorders (Zagórska et al., 2016).
Dual-Target Directed Ligands
Another area of application involves the design of dual-target-directed ligands combining adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This approach aims to develop new therapeutic agents for neurodegenerative diseases, particularly Parkinson's disease, by targeting multiple pathways involved in the disease's pathogenesis. Compounds based on annelated xanthine scaffolds with aromatic substituents, similar in structure to "this compound", have been synthesized and evaluated for their potential in this regard (Załuski et al., 2019).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of compounds structurally related to "this compound". These studies aim to identify new therapeutic options for epilepsy and related disorders by investigating the efficacy of these compounds in models of induced seizures. The findings could lead to the development of novel anticonvulsant drugs with improved safety and efficacy profiles (Kelley et al., 1995).
作用機序
The compound’s interaction with its targets can lead to changes in various biochemical pathways. The specific pathways affected would depend on the compound’s targets. These changes can then result in various molecular and cellular effects .
In terms of pharmacokinetics, factors such as the compound’s structure, solubility, and stability can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The compound’s action can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and efficacy .
生化学分析
Biochemical Properties
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, particularly isoforms such as 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions at the benzylic position .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound’s impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby altering cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, the compound’s structure allows it to participate in free radical reactions, which can lead to the formation of reactive intermediates that further influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound possesses excellent plasma stability with a half-life greater than 289.1 minutes . Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, toxic or adverse effects may be observed. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other drugs, potentially resulting in toxicity at high doses . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell . Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within the cell, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes, which are primarily located in the endoplasmic reticulum, suggests that the compound may localize to this organelle . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-12(2)10-25-13(3)14(4)27-17-18(23-20(25)27)24(5)21(29)26(19(17)28)11-15-8-6-7-9-16(15)22/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJHPGPRNAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2548654.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2548660.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)


![2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE](/img/structure/B2548671.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)
